molecular formula C20H16BrClO5 B11155083 methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155083
M. Wt: 451.7 g/mol
InChI Key: HIWGQRDPVCVDFJ-UHFFFAOYSA-N
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Description

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a complex substitution pattern. The core 2H-chromen-2-one structure is substituted at positions 3, 4, 6, and 5. Key features include:

  • Position 3: An acetoxy group (methyl ester of acetic acid).
  • Position 4: A methyl group.
  • Position 6: A chlorine atom.
  • Position 7: A 4-bromobenzyl ether group.

Properties

Molecular Formula

C20H16BrClO5

Molecular Weight

451.7 g/mol

IUPAC Name

methyl 2-[7-[(4-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3

InChI Key

HIWGQRDPVCVDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Protocol

Resorcinol (1,3-dihydroxybenzene) reacts with ethyl 4-chloroacetoacetate in concentrated sulfuric acid at 0–25°C for 1–24 hours. The mechanism involves acid-catalyzed cyclodehydration, yielding 7-hydroxy-4-methylcoumarin with a chloro substituent at the 4-methyl position. Modifications using 2,4-dihydroxytoluene instead of resorcinol introduce a methyl group at the 6-position, critical for subsequent chlorination. Typical conditions and outcomes are summarized below:

ReactantsCatalystTemperatureTime (h)Yield (%)
2,4-Dihydroxytoluene + Ethyl 4-chloroacetoacetateH₂SO₄ (conc.)0°C → RT2473
Resorcinol + Ethyl 4-chloroacetoacetateH₂SO₄ (conc.)RT168

Nano-Catalytic Enhancements

Nano-crystalline sulfated zirconia (SZ-2) catalyzes solvent-free Pechmann reactions under microwave irradiation (250 W, 150–170°C), reducing reaction times to 0.5–5 hours with yields exceeding 85%. This method minimizes side products and enhances scalability compared to traditional acid catalysis.

Regioselective Chlorination at the 6-Position

Chlorination of 7-hydroxy-4-methylcoumarin is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. The 6-position’s reactivity is dictated by electron-donating groups ortho to the hydroxyl, facilitating electrophilic substitution.

Optimization of Chlorinating Agents

Comparative studies demonstrate SO₂Cl₂’s superiority in achieving >90% conversion under inert atmospheres, while NCS requires longer reaction times (12–18 hours) but offers better selectivity. Post-chlorination, the crude product is purified via recrystallization from ethanol-water mixtures, yielding 6-chloro-7-hydroxy-4-methylcoumarin as a white solid (mp 186–188°C).

The introduction of the 4-bromobenzyloxy group at the 7-hydroxy position proceeds via nucleophilic substitution.

Alkylation Under Basic Conditions

A suspension of 6-chloro-7-hydroxy-4-methylcoumarin in anhydrous acetone reacts with 4-bromobenzyl bromide (2 equivalents) in the presence of diisopropylethylamine (DIEA) or potassium carbonate. Refluxing for 3–5 hours ensures complete etherification, with yields ranging from 70–85%.

Representative Procedure :

  • Combine 6-chloro-7-hydroxy-4-methylcoumarin (20 mmol), 4-bromobenzyl bromide (40 mmol), DIEA (40 mmol), and acetone (100 mL).

  • Reflux at 80°C for 4 hours.

  • Concentrate under reduced pressure; purify via flash chromatography (hexane:ethyl acetate = 4:1).

  • Isolate product as a pale-yellow solid (yield: 82%).

Mitsunobu Etherification for Sterically Hindered Substrates

For substrates with reduced nucleophilicity, Mitsunobu conditions employing triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieve etherification at 25°C within 2 hours. This method is less common due to higher costs but useful for sensitive intermediates.

Acetylation at the 3-Position

The final step involves acetylation of the 3-hydroxyl group using methyl acetoacetate under acidic or basic conditions.

Acylation via Acid Catalysis

Treatment with acetyl chloride in glacial acetic acid at 50°C for 6 hours installs the acetyl group, followed by esterification with methanol in sulfuric acid to yield the methyl ester. This one-pot method simplifies purification but risks over-acylation.

Stepwise Esterification

Alternatively, the 3-hydroxyl group is first acetylated using acetic anhydride in pyridine, followed by methylation with methyl iodide and silver oxide. This approach affords higher purity (≥95% by HPLC) but requires additional steps.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsOverall Yield (%)
Classical Pechmann + AlkylationCost-effective, scalableLengthy reaction times58–65
Nano-Catalytic + MitsunobuRapid, high regioselectivityExpensive reagents72–78
Microwave-Assisted + StepwiseEnergy-efficient, high puritySpecialized equipment required68–75

Spectroscopic Characterization and Validation

Critical analytical data for intermediates and the final product include:

  • 1H NMR (500 MHz, CDCl₃) : δ 2.32 (s, 3H, CH₃), 4.95 (s, 2H, OCH₂), 6.91–7.45 (m, 6H, aromatic), 7.62 (s, 1H, coumarin H-5).

  • HRMS (ESI) : m/z calcd for C₂₀H₁₇BrClO₅ [M+H]⁺: 483.9801, found: 483.9798.

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1678 cm⁻¹ (C=O coumarin).

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Over-chlorination at the 5- or 8-positions occurs with excess SO₂Cl₂, necessitating strict stoichiometric control (1.05 equivalents).

Purification of Hydrophobic Intermediates

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile:water = 70:30) resolves co-eluting benzyl ether byproducts.

Catalytic Recycling in Nano-Zirconia Systems

Reuse of sulfated zirconia for >5 cycles maintains >80% activity when regenerated at 450°C for 2 hours .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The chromen-2-one core can undergo oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized chromen-2-one derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been investigated for its potential therapeutic effects in various biological contexts:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain chromen derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions with cellular pathways are still under investigation but suggest a promising avenue for drug development against cancers such as liver carcinoma .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases. Its structural features allow it to interact with enzymes involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes that play critical roles in metabolic pathways. By binding to active sites on these enzymes, it can alter their activity, leading to downstream effects on cellular signaling pathways.

Receptor Modulation

Additionally, the compound may interact with various receptors, modulating their activity and influencing cellular responses. This receptor interaction is crucial for its potential anti-inflammatory and anticancer effects .

Material Science Applications

Beyond its medicinal properties, this compound shows promise in material science:

Development of New Materials

The unique structural characteristics of this compound allow it to be used as a building block in synthesizing materials with specific optical or electronic properties. Research into its application in organic electronics and photonic devices is ongoing, highlighting its versatility beyond traditional chemical applications.

Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against liver cancer cells with IC50 values indicating effective inhibition
Study 2Anti-inflammatory EffectsShowed that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic use in inflammatory conditions
Study 3Material ScienceExplored the use of this compound in creating novel organic materials with enhanced electronic properties

Mechanism of Action

The mechanism of action of methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The bromobenzyl and chromen-2-one moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • In contrast, ’s compound substitutes Br at the phenoxy group, increasing steric bulk .
  • Lipophilicity : The 4-bromobenzyl group in the target compound contributes to higher lipophilicity than ’s 4-fluorophenyl group, which may improve membrane permeability in biological systems .

Biological Activity

Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one derivative class. Its unique structural features contribute to its biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrO5. The compound's structure includes a chromen-2-one core with a 4-bromobenzyl group and a methyl group, which are critical for its biological interactions. The presence of bromine and chlorine atoms enhances its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways that are crucial for cellular functions, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Modulation : It may act on receptors associated with neurotransmission or hormonal responses, influencing physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against A549 lung cancer cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
  • Anti-inflammatory Effects : The compound has been tested for its ability to inhibit albumin denaturation, a common assay for anti-inflammatory activity. Results indicate that it possesses considerable anti-inflammatory properties, comparable to established drugs like ibuprofen .
  • Antiviral Properties : Some derivatives of chromenone compounds have demonstrated antiviral activity against hepatitis B virus (HBV), suggesting potential applications in antiviral therapy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications:

Compound NameStructural FeaturesUnique Aspects
Methyl {7-[(4-chlorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetateContains a chlorobenzyl group instead of bromobenzylPotentially different biological activity due to chlorine substitution
Methyl {7-[4-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-y}acetateContains a fluorobenzyl groupFluorine substitution may enhance lipophilicity
Methyl {7-[4-methylbenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetateContains a methylbenzyl groupVariation in hydrophobicity and potential interaction profiles

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl {7-[bromobenzyl)oxy]-6-chloro -4-methyl -2 -oxo -2H -chromen -3 -yl}acetate in various therapeutic contexts:

  • Cancer Cell Apoptosis : In vitro studies showed that the compound induced apoptosis in A549 cells via the mitochondrial pathway, suggesting its potential as an anticancer agent.
  • Inhibition of Viral Replication : Research indicated that derivatives of this compound exhibited significant inhibition of HBV replication in HepG2 cells, outperforming some existing antiviral agents .
  • Mechanistic Insights : Studies employing docking simulations have provided insights into the binding affinities of the compound towards specific targets, indicating strong interactions with proteins involved in cancer progression and inflammation .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construct the coumarin core via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
  • Step 2: Introduce the 4-bromobenzyloxy group at position 7 using nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, depending on the reactivity of the hydroxyl group.
  • Step 3: Install the methyl acetate moiety at position 3 via esterification or alkylation, ensuring temperature control (e.g., 60–80°C) and catalysts like DMAP or H₂SO₄ .
    Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR (¹H/¹³C): Assign signals for the coumarin backbone (e.g., δ 6.2–6.5 ppm for H-5), 4-bromobenzyl group (δ 5.1 ppm for OCH₂), and methyl acetate (δ 3.7 ppm for OCH₃).
  • IR: Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and lactone (C=O) at ~1650 cm⁻¹.
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., coumarin ring planarity) .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time).
  • Compound Purity: Use orthogonal methods (HPLC, DSC) to exclude impurities >98% .
  • Mechanistic Studies: Employ surface plasmon resonance (SPR) to quantify target binding affinity (KD) and isothermal titration calorimetry (ITC) to assess thermodynamic parameters .

Advanced: What experimental designs are optimal for evaluating enzyme inhibition?

Answer:

  • Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations.
  • IC₅₀ Determination: Perform dose-response curves (0.1–100 µM) in triplicate, using fluorogenic substrates (e.g., coumarin-based probes) for real-time monitoring .
  • Molecular Docking: Compare binding poses with co-crystallized inhibitors (e.g., PDB entries) to rationalize selectivity .

Basic: What are best practices for handling and storage?

Answer:

  • Storage: Keep in airtight, light-resistant containers at –20°C to prevent ester hydrolysis. Desiccate to avoid moisture absorption.
  • Handling: Use PPE (nitrile gloves, goggles) and work in a fume hood to minimize inhalation of fine particles .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

  • Thermal Stability: Use DSC/TGA to determine decomposition onset (~200–250°C) and identify degradation products via LC-MS .
  • Photostability: Expose to UV light (λ = 254 nm) for 24–72 hours; monitor changes via UV-Vis spectroscopy (λmax shifts indicate structural alterations) .

Advanced: What methodologies assess environmental fate and ecotoxicity?

Answer:

  • Biodegradation: Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days.
  • Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (EC₅₀) at 0.1–10 mg/L .
  • Soil Adsorption: Calculate log Kow (octanol-water partition coefficient) via shake-flask method .

Basic: Which structural analogs have demonstrated bioactivity?

Answer:

AnalogModificationBioactivity
Compound A4-Bromophenyl → 4-FluorophenylEnhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 1.5 µM)
Compound BMethyl acetate → Ethyl esterImproved logP (2.1 → 2.8) and membrane permeability

Advanced: How to resolve spectral discrepancies during structure elucidation?

Answer:

  • Dynamic NMR: Identify rotational barriers in the 4-bromobenzyl group (e.g., coalescence temperature analysis).
  • Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:

  • Stepwise Optimization: Use DoE (Design of Experiments) to vary reaction parameters (e.g., solvent polarity, catalyst loading).
  • Intermediate Purification: Employ flash chromatography (hexane:EtOAc gradients) after each step to remove side products .

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